2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18(21-8-2-1-3-9-21)11-25-17-7-5-14(19-20-17)13-4-6-15-16(10-13)24-12-23-15/h4-7,10H,1-3,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZJEYLFAYSQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The benzodioxole moiety is known to interact with proteins and nucleic acids, while the pyridazine ring can modulate enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological implications. Below is a comparative analysis using data inferred from the evidence:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Core Heterocycles: The target compound utilizes a pyridazine core, distinct from the pyrido-pyrimidine (), cathinone (), and phenothiazine () scaffolds in analogs. Pyridazine derivatives are less explored in drug development compared to pyrimidines or phenothiazines, suggesting niche applications. Pyrido-pyrimidine analogs () are structurally rigid, favoring intercalation or enzyme inhibition, while phenothiazine derivatives () are associated with dopamine receptor antagonism.
Substituent Variations: The sulfanyl group in the target compound may enhance solubility or metal-binding capacity, differing from the piperazine or ethylamino groups in analogs. 1,3-Benzodioxol-5-yl is a conserved motif across all compounds, linked to serotonin receptor affinity in psychoactive agents () and metabolic stability in medicinal chemistry.
Pyrido-pyrimidine analogs () with piperazine groups are patented for antimicrobial use, highlighting the role of nitrogen heterocycles in targeting bacterial enzymes. Phenothiazine derivatives () with benzodioxol groups may combine antipsychotic and anti-inflammatory effects, whereas cathinones () primarily exhibit stimulant properties.
Research Findings and Hypotheses
- Structural-Activity Relationships (SAR) :
- Replacement of piperazine () with piperidine (target) may reduce polar interactions, increasing blood-brain barrier permeability for CNS-targeted applications.
- The sulfanyl group in the target compound could confer redox-modulating activity, a feature absent in analogs with amine or methyl substituents.
- Metabolic Stability :
- The 1,3-benzodioxol group is prone to oxidative metabolism, but its position on pyridazine (target) versus pyrido-pyrimidine () may alter metabolic pathways.
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its unique structural features, including a pyridazine ring and a thioether linkage, suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The molecular formula of the compound is , and its structural complexity includes functional groups that may influence its biological activity. The presence of the 2H-1,3-benzodioxole moiety is particularly noteworthy as it has been associated with various biological activities, including anticancer and antimicrobial effects.
Preliminary studies indicate that the mechanism of action for this compound may involve binding to specific enzymes or receptors, thereby modulating their activity. This interaction could lead to alterations in signaling pathways critical for cell proliferation and survival.
Biological Activity Overview
Research into the biological activities of this compound has yielded promising results:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary evaluations suggest that it exhibits broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
Anticancer Studies
A study conducted by researchers investigated the effects of this compound on various cancer cell lines. The results indicated:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells, indicating significant cytotoxicity.
Antimicrobial Studies
In antimicrobial assessments:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- MIC Results : The compound demonstrated MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Data Table Summary
| Biological Activity | Cell Line / Strain | IC50 / MIC Value |
|---|---|---|
| Anticancer | MCF-7 | 15 µM |
| Anticancer | HeLa | 20 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
